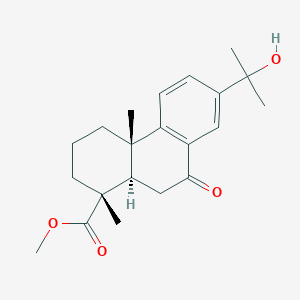

Methyl 15-hydroxy-7-oxodehydroabietate

Description

Contextualization within Diterpenoid Chemistry and Natural Products Research

Methyl 15-hydroxy-7-oxodehydroabietate is classified as an abietane-type diterpenoid. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, giving them a core skeleton of 20 carbon atoms. rsc.org These compounds are a significant subset of natural products, which are chemical substances produced by living organisms. Abietanes, specifically, are characterized by a tricyclic carbon skeleton. researchgate.net

The abietane (B96969) family is a prominent group of naturally occurring diterpenoids, isolated from a wide variety of terrestrial plant sources, especially conifers like pine trees. rsc.orguv.es They are major components of plant resins. rsc.org Aromatic abietanes, such as the dehydroabietate series to which this compound belongs, are distinguished by an aromatic C-ring and varying degrees of oxygenation at different positions, which contributes to their diverse chemical properties and biological activities. uv.es Research in this area is substantial, with many new members of this family being isolated and described over the past few decades. uv.es The study of these compounds is a cornerstone of natural products chemistry, driven by their potential as starting materials for synthesizing new therapeutic agents. researchgate.net

Historical Perspectives on Abietane Derivatives in Scientific Inquiry

Scientific interest in abietane diterpenoids dates back to the late 1930s with the first isolation of key compounds like ferruginol (B158077) and dehydroabietic acid from natural resins. rsc.orguv.es The foundational structure and numbering system for the abietane skeleton were formally proposed in 1969, providing a systematic framework for classifying this growing family of compounds. rsc.org

Historically, abietane derivatives have been more than just chemical curiosities. Their stability and prevalence in plant resins have made them valuable biomarkers in archaeological science. wikipedia.org For instance, abietanes have been identified in the caulking of ancient ships and in resins associated with Egyptian mummies. wikipedia.org More specifically, oxidized abietane derivatives, including 15-hydroxy-7-oxodehydroabietic acid, have been used to analyze the organic coatings on ancient Roman and Egyptian amphorae, providing evidence that the vessels were waterproofed with pitch from Pinaceae family plants. biocrick.com Ratios of these oxidation products have even been employed to assess the condition of varnish on historical artworks, such as Vermeer's "Girl with a Pearl Earring". wikipedia.org

Significance of this compound as a Compound of Academic Interest

This compound is primarily recognized as an oxidation product of dehydroabietic acid, a common resin acid. biocrick.com Its presence has been identified in Portuguese colophony (gum rosin), and it has been synthesized for research purposes. biocrick.com The academic significance of this specific methyl ester lies in several areas.

Firstly, its chemical structure, featuring a phenanthrene (B1679779) backbone with hydroxyl, carbonyl, and methyl ester functional groups, makes it an interesting subject for synthetic and analytical studies. ontosight.ai Its stereochemistry is crucial for understanding its interactions and potential activity. ontosight.ai

Secondly, the compound is part of a broader investigation into the biological activities of abietane derivatives. ontosight.ai While research on this specific ester is part of a larger puzzle, related compounds in the abietane class are known to possess a wide range of interesting biological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.aiontosight.airesearchgate.net The potential for this compound to modulate biological pathways involved in inflammation and oxidative stress is a key driver of its academic interest, particularly for applications in pharmaceuticals. ontosight.ai

Finally, its role as an oxidation product makes it relevant in material science and conservation, as its detection can indicate the degradation state of natural resins used in various historical and industrial applications. wikipedia.orgbiocrick.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60188-95-6 | ontosight.ai |

| Molecular Formula | C21H28O4 | nih.gov |

| Molecular Weight | 344.45 g/mol | nih.gov |

| Synonyms | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-9-oxo-, methyl ester, (1R,4aS,10aR)- | ontosight.ainih.gov |

| Structure Class | Abietane Diterpenoid | ontosight.airsc.org |

Table 2: Key Research Findings Related to Abietane Derivatives

| Finding | Context | Significance | Source |

| Identification in Rosin | This compound is an identified component of Portuguese gum rosin. | Confirms its status as a naturally occurring oxidation product in conifer resins. | biocrick.com |

| Archaeological Biomarker | Oxidized abietanes, including the 15-hydroxy-7-oxo derivative, are used to characterize coatings on ancient amphorae. | Demonstrates the compound's utility in tracing the origin and processing of historical materials. | biocrick.com |

| Potential Biological Activity | Research into the compound explores potential anti-inflammatory and antioxidant effects. | Highlights the compound as a subject of interest for pharmaceutical and cosmetic applications. | ontosight.ai |

| Synthetic Modification | The abietane skeleton is a frequent target for derivatization to create new chemotherapeutic agents. | The broader family of compounds shows significant promise in drug discovery. | researchgate.netuv.es |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWVMAMFNRSDED-DUXKGJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60188-95-6 | |

| Record name | Methyl 15-hydroxy-7-oxodehydroabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060188956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 15-HYDROXY-7-OXODEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8685KPY2HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Methyl 15 Hydroxy 7 Oxodehydroabietate

Chemoenzymatic and Biosynthetic Routes to Dehydroabietate Core Structures

The formation of the foundational dehydroabietate core is achieved in nature through complex biosynthetic pathways and can be replicated or modified in the laboratory using chemoenzymatic strategies. nih.govnih.gov

In higher plants, particularly gymnosperms, abietane (B96969) diterpenoids are synthesized from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids. nih.govmdpi.com A key step involves the enzyme geranylgeranyl pyrophosphate synthase (GGPPS), which produces the C20 precursor geranylgeranyl diphosphate (GGPP). nih.gov The biosynthesis of the tricyclic abietane skeleton from GGPP is primarily accomplished through the tandem actions of terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). researchgate.net

The process begins with the cyclization of GGPP, catalyzed by a class II diterpene synthase called copalyl diphosphate synthase (CPPS), to form copalyl diphosphate (CPP). nih.govmdpi.com A subsequent class I diterpene synthase, such as a miltiradiene (B1257523) synthase, converts the CPP intermediate into an olefin like miltiradiene. rsc.orgnih.gov This olefin contains a planar cyclohexadiene ring that is poised for aromatization, which can occur spontaneously to yield an abietatriene (B1232550) structure, the basic aromatic core of dehydroabietates. rsc.orgnih.gov Further modifications, such as hydroxylations, are often catalyzed by specific CYPs. For instance, a novel cytochrome P450 from Tripterygium wilfordii, CYP81AM1, has been identified to specifically catalyze the C-15 hydroxylation of dehydroabietic acid. researchgate.net

Chemoenzymatic synthesis combines the precision of biocatalysis with the flexibility of traditional organic chemistry. nih.gov This approach leverages enzymes to perform challenging chemical transformations, such as regio- and stereoselective reactions, on synthetic intermediates. nih.govnih.gov For the dehydroabietate core, this could involve using isolated enzymes or whole-cell systems to perform specific hydroxylations or oxidations on a chemically synthesized abietatriene precursor, mimicking the late stages of the natural biosynthetic pathway under controlled laboratory conditions. researchgate.netnih.gov

Regioselective and Stereoselective Chemical Synthesis of Methyl 15-hydroxy-7-oxodehydroabietate and Analogues

The precise chemical synthesis of this compound requires careful control over regioselectivity and stereoselectivity to install the ketone and hydroxyl groups at the correct positions on the complex tricyclic framework.

The synthesis of the abietane core has been a long-standing focus of organic chemistry. rsc.org Most synthetic strategies begin with readily available natural products like dehydroabietic acid, which is obtained from pine resin. uv.esuv.es However, total synthesis approaches have also been developed. Novel synthetic methodologies are continually being explored to build the characteristic tricyclic ring system efficiently. These can include bioinspired polyene cyclization reactions that mimic the natural biosynthetic process and late-stage functionalization strategies. acs.org For instance, modern photocatalytic methods have been employed for benzylic oxidation, a type of reaction that could be relevant for functionalizing positions on the abietane skeleton. acs.org The development of these routes is crucial for producing not only the natural abietane structures but also nor-abietane analogues, where the carbon skeleton has been modified, allowing for a broader exploration of structure-activity relationships.

Starting from a precursor like methyl dehydroabietate, the key challenge is the selective introduction of an oxygen functional group at the C-7 and C-15 positions. uv.es The C-7 position is a benzylic carbon, making it susceptible to oxidation. Various oxidizing agents can be employed to install the C-7 ketone, and the optimization of these reactions is critical to achieve high yields without over-oxidation or undesired side reactions. The presence of a carbonyl group at C-7 has been shown to be an important modification, often leading to an increase in the cytotoxic activity of dehydroabietate derivatives. uv.es

Functionalization at the C-15 position to introduce the tertiary hydroxyl group is more challenging. This requires a method that can selectively target the isopropyl group attached to the aromatic ring. While biosynthetic pathways utilize highly specific enzymes like CYP81AM1 for this transformation, chemical synthesis must rely on reactions that can proceed with high regioselectivity. researchgate.net Strategies may involve electrophilic addition to a double bond introduced at the C-15 position or direct oxidation methods that favor this site. The optimization of reaction conditions, including solvent, temperature, and catalyst, is essential to favor the desired 15-hydroxy product over other potential isomers.

Rational Design and Chemical Synthesis of Dehydroabietate Derivatives for Targeted Biological Probing

The dehydroabietate skeleton serves as a versatile scaffold for the rational design and synthesis of new bioactive molecules. uv.esuv.es By systematically modifying its structure, researchers can probe its interactions with biological targets and develop compounds with enhanced potency or novel activities. researchgate.netnih.gov

Numerous studies have focused on modifying the carboxyl group at C-18, the aromatic C-ring, and the benzylic B-ring of dehydroabietic acid (DHA). uv.esuv.es For example, the C-18 carboxyl group can be converted to esters, amides, or alcohols to investigate how these changes affect properties like cytotoxicity and antiviral activity. uv.es

Rational design is also employed to create derivatives with specific therapeutic aims. In one study, a series of dehydroabietic acid derivatives were designed and synthesized as potent vasodilatory agents. nih.gov Another research effort involved synthesizing novel quinoxaline (B1680401) derivatives of dehydroabietic acid as potential antitumor agents, demonstrating that introducing heterocyclic moieties can significantly increase cytotoxicity against cancer cell lines. nih.gov Further work has shown that conjugating dehydroabietic acid with acyl-thiourea peptide moieties or creating derivatives containing 1,3,4-thiadiazole (B1197879) thiourea (B124793) groups can lead to compounds with promising antitumor and insecticidal activities, respectively. mdpi.comnih.gov These examples underscore a common strategy: using the dehydroabietate core as a starting point for creating libraries of compounds to screen for a wide range of biological effects, from anticancer to agricultural applications. mdpi.comresearchgate.net

Data Tables

Table 1: Examples of Dehydroabietate Derivatives and Their Targeted Biological Activities

| Derivative Class | Structural Modification | Targeted Biological Activity | Reference |

| Quinoxaline Derivatives | Introduction of a quinoxaline heterocycle | Antitumor | nih.gov |

| Amide Derivatives | Modification of the C-18 carboxyl group | Vasodilation | nih.gov |

| Acyl-thiourea Peptide Conjugates | Conjugation at the C-18 carboxyl group | Antitumor | nih.gov |

| 1,3,4-Thiadiazole Thiourea Derivatives | Introduction of a thiadiazole thiourea moiety | Insecticidal | mdpi.com |

| C-7 Carbonyl Derivatives | Oxidation at the C-7 position | Cytotoxicity | uv.es |

Investigations into the Biological Activity and Mechanistic Underpinnings of Methyl 15 Hydroxy 7 Oxodehydroabietate

Allelochemical Activity and Ecological Interactions of Methyl 15-hydroxy-7-oxodehydroabietate

This compound, a derivative of abietic acid, has been identified as an allelochemical, playing a role in the interactions between plants. nih.gov

Role in Plant Growth Inhibition and Understory Vegetation Dynamics

This compound is found in the soil of Japanese red pine forests and is believed to contribute to the sparse understory vegetation observed in these environments. nih.gov It is formed through the degradation of abietic acid, which is abundant in the leaves of the pine trees. nih.gov As leaves fall and decompose, this compound is released into the soil, where it can inhibit the growth of other plant species. nih.gov This allelopathic activity helps to reduce competition for resources, thus influencing the composition and dynamics of the understory plant community. nih.gov

Identification of Allelochemical Threshold Concentrations in Environmental Systems

Research has shown that soil collected from the floor of Japanese red pine forests exhibits allelopathic effects against certain plant species, such as Lolium multiflorum, which are typically found at the forest margins but not within the forests themselves. nih.gov Two key allelochemicals isolated from this soil were identified as 7-oxodehydroabietic acid and this compound. nih.gov These compounds are thought to be responsible for the observed growth inhibition. nih.gov

Modulation of Biological Pathways: Molecular and Cellular Studies

Anti-inflammatory Mechanisms of Action of Dehydroabietate Derivatives

Dehydroabietic acid (DAA), a parent compound to this compound, and its derivatives have demonstrated notable anti-inflammatory properties. nih.govmdpi.com Studies have shown that DAA can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. mdpi.com The anti-inflammatory effects of DAA are exerted at the transcriptional level, as evidenced by its impact on NF-κB- and AP-1-mediated luciferase assays. nih.govmdpi.com

The mechanism of action involves the suppression of specific signaling pathways. DAA has been found to inhibit the activity of TAK1 in AP-1 cascades and both Syk and Src in NF-κB cascades. mdpi.com By targeting these upstream kinases, DAA effectively downregulates the expression of pro-inflammatory genes such as iNOS and TNF-α. mdpi.com Furthermore, some semisynthetic derivatives of dehydroabietic acid have been shown to inhibit the maturation of dendritic cells (DCs), which are crucial for initiating inflammatory responses. mdpi.com These derivatives can suppress the expression of co-stimulatory molecules like CD40 and CD86 on the surface of DCs, thereby impeding their ability to activate T cells and promote inflammation. mdpi.com

Antiproliferative Effects on Cancer Cell Lines (In Vitro Research)

Derivatives of dehydroabietic acid have shown potential as antiproliferative agents in various cancer cell lines. nih.gov For instance, certain phenolic acids have demonstrated a dose-dependent and time-dependent inhibitory effect on the growth of T47D human breast cancer cells. nih.gov The potency of these compounds can vary, with some exhibiting IC50 values in the nanomolar to picomolar range. nih.gov

In vitro studies on human breast carcinoma (MCF7) and ovarian carcinoma (A2780) cell lines have also shown the antiproliferative activity of related compounds. nih.govnih.gov These compounds have been observed to reduce tumor cell proliferation, suggesting a potential for their use in cancer therapy research. nih.govnih.gov The mechanisms behind these antiproliferative effects are multifaceted and can include the induction of apoptosis through systems such as the Fas/FasL pathway. nih.gov

Table of Antiproliferative Activity of Related Compounds

| Compound/Drug | Cell Line | Effect | Reference |

| Methotrexate | MCF7 | Decreased cell proliferation | nih.gov |

| Tempol | MCF7 | Inhibited proliferation, increased apoptosis | nih.gov |

| Methyl-beta-cyclodextrin | MCF7, A2780 | Active against cell lines and tumor xenografts | nih.govnih.gov |

| Phenolic Acids | T47D | Time and dose-dependent growth inhibition | nih.gov |

Antiviral Properties and Associated Cellular Targets of Related Dehydroabietates

While direct antiviral studies on this compound are not extensively documented, research into structurally related dehydroabietane diterpenoids has revealed significant antiviral potential against a range of viruses. nih.gov These findings suggest that the dehydroabietane scaffold is a promising template for the development of novel antiviral agents.

Semisynthetic derivatives of dehydroabietic acid and related compounds have demonstrated broad-spectrum antiviral activities. nih.govnih.gov For instance, the ferruginol (B158077) analogue 18-(phthalimid-2-yl)ferruginol has shown notable efficacy against several viruses. It exhibited an effective concentration (EC₅₀) between 5.0 and 10.0 μM against Colombian Zika virus (ZIKV) strains, an EC₅₀ of 9.8 μM against Chikungunya virus (CHIKV), and an EC₅₀ of 1.4 μM against Dengue virus type 2 (DENV-2). nih.gov The parent compound, ferruginol, also displays broad-spectrum antiviral properties. nih.gov

Computational and mechanistic studies have begun to identify the cellular and viral targets of these compounds. A molecular docking study predicted that several abietane (B96969) diterpenoids could act as selective inhibitors of alphavirus nonstructural protein 2 (nsP2), a key protease that represents a promising target for antiviral drug development. nih.gov Additionally, some dehydroabietane derivatives may exert their antiviral effects by targeting host cell processes. Leelamine, a characteristic aromatic abietane, is known to inhibit intracellular cholesterol transport. nih.gov This mechanism is significant because drugs that disrupt this pathway have been shown to possess broad-spectrum antiviral activity against viruses from the Flaviviridae family, including Zika, West Nile, and Dengue viruses. nih.gov General antiviral strategies often target viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp), helicase, and primase, or host factors involved in the viral life cycle. frontiersin.orgnih.govresearchgate.net

| Compound | Virus | Activity (EC₅₀) | Potential Target(s) |

| 18-(phthalimid-2-yl)ferruginol | Zika Virus (ZIKV) | 5.0 - 10.0 µM | Intracellular cholesterol transport, Alphavirus nsP2 protease |

| Chikungunya Virus (CHIKV) | 9.8 µM | Intracellular cholesterol transport, Alphavirus nsP2 protease | |

| Dengue Virus 2 (DENV-2) | 1.4 µM | Intracellular cholesterol transport, Alphavirus nsP2 protease | |

| Ferruginol | Various viruses | Broad-spectrum activity | Intracellular cholesterol transport, Alphavirus nsP2 protease |

| Leelamine | Various viruses | Broad-spectrum activity | Intracellular cholesterol transport |

Antimicrobial Activity against Pathogenic Strains

Derivatives of dehydroabietic acid, the structural family to which this compound belongs, have demonstrated significant antimicrobial activity against a variety of pathogenic bacterial and fungal strains. nih.govresearchgate.net

A closely related compound, methyl cis-7-oxo-deisopropyldehydroabietate (MCOD), was studied for its antifungal effects against the phytopathogenic fungi Botrytis cinerea and Lophodermium seditiosum. nih.gov MCOD was shown to partially or completely inhibit the radial growth of colonies of both fungi and the spore germination of B. cinerea at concentrations ranging from 0.003% to 0.5%. nih.gov Ultrastructural observations using transmission electron microscopy on fungi treated with 0.1% MCOD revealed significant morphological changes, including the appearance of autophagic-like vacuoles, alterations to the lomasome, and lipid accumulations in the apical zone of the hyphae, suggesting an unspecific mode of action that damages the fungal cells. nih.gov

Other investigations into dehydroabietane derivatives have revealed broad-spectrum antibacterial and antifungal properties. nih.govresearchgate.net C-7 acylhydrazone derivatives of dehydroabietic acid showed inhibitory activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net Similarly, certain dehydroabietylamine (B24195) derivatives displayed antibacterial effects against E. coli, with one analogue exhibiting strong inhibition of DNA Topo II and Topo IV. nih.gov The same study found that another derivative was effective against the fungus Rhizoctorzia solani by disrupting the mycelium's morphology and increasing cell membrane permeability. nih.gov Abietane diterpenoids have also shown efficacy against drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA), and various species of fungi like Candida and Aspergillus. researchgate.net

| Compound/Derivative Class | Pathogenic Strain | Observed Effect/Activity | Potential Mechanism of Action |

| Methyl cis-7-oxo-deisopropyldehydroabietate (MCOD) | Botrytis cinerea | Inhibition of radial growth and spore germination | Morphological alterations, lipid accumulation, lomasome alteration |

| Lophodermium seditiosum | Inhibition of radial growth | Morphological alterations, lipid accumulation, lomasome alteration | |

| Dehydroabietylamine Derivatives | Escherichia coli | Antibacterial activity | Inhibition of DNA Topo II and Topo IV |

| Rhizoctorzia solani | Antifungal activity | Disruption of mycelium morphology, increased membrane permeability | |

| C-7 Acylhydrazone Derivatives of Dehydroabietic Acid | Escherichia coli | Inhibitory activity | Not specified |

| Staphylococcus aureus | Inhibitory activity | Not specified | |

| Bacillus subtilis | Inhibitory activity | Not specified | |

| Abietane Diterpenoids (General) | Methicillin-resistant S. aureus (MRSA) | Bactericidal effects | Not specified |

| Candida spp. | Anti-yeast activity | Not specified | |

| Aspergillus spp. | Antifungal activity | Not specified |

Structure Activity Relationship Sar and Computational Studies of Methyl 15 Hydroxy 7 Oxodehydroabietate Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

The biological activity of dehydroabietane derivatives, including Methyl 15-hydroxy-7-oxodehydroabietate, is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as pharmacophores. Research has identified several structural determinants crucial for the biological activities of these compounds.

Modifications to rings B and C, as well as the carboxyl group at C-18 of dehydroabietic acid (DHA), have been extensively studied to enhance its therapeutic properties. For instance, the introduction of a hydrophilic residue, such as amino, carbamoyl, or sulfonyl groups, onto the lipophilic dehydroabietane skeleton has been explored to modulate antiulcer activity.

Furthermore, the aromatic nature of the C-ring is a key feature of the dehydroabietane scaffold. Substitutions on this ring can dramatically impact activity. For example, the introduction of a 1,2,3-triazole ring at the C-14 position of dehydroabietic acid has been shown to retain biological activity, highlighting the importance of this region for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dehydroabietate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The development of robust and predictive QSAR models is a critical step in computational drug design. This process involves several key stages, including dataset preparation, descriptor calculation, model building, and rigorous validation.

For dehydroabietate analogues, QSAR models have been developed to predict various biological activities, including antitumor and antimicrobial effects. These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. The quality of a QSAR model is evaluated using various statistical parameters, such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's robustness and predictive ability. A reliable QSAR model should have a high correlation between the predicted and experimental activities.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Ideal Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. | Close to 1 |

| R²pred (External R²) | A measure of the predictive ability of the model on an external set of compounds not used in model development. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |

A significant advantage of 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), is their ability to provide a visual and quantitative interpretation of how steric and electrostatic fields of a molecule influence its biological activity.

Steric Fields: These are represented by contour maps where, typically, green contours indicate regions where bulky groups are favorable for activity, while yellow contours suggest that steric bulk in those areas is detrimental. For dehydroabietate derivatives, the size and shape of substituents on the scaffold can significantly impact how the molecule fits into the binding pocket of a target protein.

Electrostatic Fields: These maps use colors like blue and red to denote areas where positive or negative electrostatic potentials, respectively, are favorable for activity. The distribution of electron-donating and electron-withdrawing groups on the dehydroabietane skeleton can therefore be optimized to enhance interactions with the target. For instance, compounds with electron-withdrawing substituents on the benzene ring have shown superior activity in some cases.

By analyzing these contour maps, medicinal chemists can gain valuable insights into the structural requirements for optimal biological activity and rationally design new derivatives with improved potency.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein.

Docking studies for dehydroabietane derivatives have been instrumental in elucidating their mechanism of action at the molecular level. These simulations can identify key amino acid residues in the binding pocket that interact with the ligand through various non-covalent interactions, such as:

Hydrogen Bonds: Crucial for the specificity and stability of ligand-protein complexes.

Hydrophobic Interactions: Often the driving force for ligand binding.

Electrostatic Interactions: Important for guiding the ligand into the binding site and for stabilizing the complex.

The results of molecular docking are often expressed as a docking score, which is an estimation of the binding affinity. By comparing the docking scores and binding modes of different derivatives, researchers can understand why certain structural modifications lead to enhanced or diminished biological activity. This information is invaluable for the rational design of new inhibitors with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time.

MD simulations of dehydroabietane derivatives bound to their target proteins can provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the complex.

Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein, which can be crucial for its function.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein can be investigated.

Free Energy of Binding: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

These simulations provide a deeper understanding of the molecular recognition process and the factors that contribute to the stability of the ligand-protein complex, which is essential for the design of effective drugs.

Biotransformation and Environmental Fate of Methyl 15 Hydroxy 7 Oxodehydroabietate

Microbial Degradation Pathways of Dehydroabietic Acid Derivatives in Natural Environments

The microbial breakdown of dehydroabietic acid (DHA), the parent compound of Methyl 15-hydroxy-7-oxodehydroabietate, is a key process in the natural attenuation of resin acids in the environment. mdpi.comnih.gov Both bacteria and fungi have been identified as key players in the degradation of these compounds. nih.govnih.gov

Early research identified that bacteria such as Flavobacterium resinovorum can oxidize dehydroabietic acid, leading to the formation of ketonic derivatives. mdpi.com Subsequent studies have shown that various bacterial strains, including those from the genera Pseudomonas and Paraburkholderia, are linked to the degradation of resin acids. nih.gov For instance, five bacterial strains isolated from a bleach kraft mill effluent were capable of completely degrading unchlorinated abietane-type resin acids like dehydroabietic acid and its derivative, 7-oxodehydroabietic acid, within seven days. nih.gov This degradation activity was found to be inducible, requiring the synthesis of new proteins in response to the presence of the resin acid. nih.gov

Fungi also play a significant role in the biotransformation of dehydroabietic acid. Species such as Trametes versicolor and Phlebiopsis gigantea have been shown to rapidly degrade DHA. mdpi.comnih.gov The degradation process often involves initial hydroxylation reactions at various positions on the molecule, followed by further oxidation. mdpi.comnih.gov For example, the degradation by T. versicolor and P. gigantea can start with a stereoselective hydroxylation at the C-1 position, followed by further hydroxylation at the C-7 or C-16 positions. mdpi.comnih.gov The resulting hydroxyl group at the C-7 position can then be oxidized to a carbonyl group, forming 7-oxo derivatives. nih.gov

The initial steps in the microbial degradation of dehydroabietic acid derivatives often involve the introduction of oxygen atoms, leading to hydroxylated and ketonic intermediates. These initial transformations increase the polarity of the molecule, often making it more susceptible to further breakdown. The table below summarizes some of the microorganisms involved in the degradation of dehydroabietic acid and its derivatives.

| Microorganism | Compound Degraded | Key Findings |

| Pseudomonas abieticivorans | Resin Acids | Capable of using resin acids as the sole carbon source. nih.gov |

| Pseudomonas sp. (5 strains) | Dehydroabietic acid, 7-oxodehydroabietic acid | Complete degradation of unchlorinated abietane-type resin acids within 7 days. nih.gov |

| Flavobacterium resinovorum | Dehydroabietic acid | Oxidation leading to the formation of a ketone. mdpi.com |

| Trametes versicolor | Dehydroabietic acid | Rapid degradation involving hydroxylation and oxidation. mdpi.comnih.gov |

| Phlebiopsis gigantea | Dehydroabietic acid | Rapid degradation with the formation of hydroxylated intermediates. mdpi.comnih.gov |

| Moraxella sp. HR6 | Dehydroabietic acid | Oxidation at C-3 and C-7 positions and decarboxylation at C-4. nih.gov |

Enzymatic Transformations and Metabolite Identification of this compound

The biotransformation of dehydroabietic acid and its derivatives into compounds like this compound is facilitated by specific enzymatic reactions, primarily hydroxylation and oxidation. A key class of enzymes involved in these transformations is the cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes are capable of introducing hydroxyl groups into a wide variety of substrates.

A significant finding is the identification of a novel cytochrome P450 from Tripterygium wilfordii, designated CYP81AM1, which specifically catalyzes the C-15 hydroxylation of dehydroabietic acid. researchgate.net This enzymatic reaction is a crucial step in the formation of 15-hydroxydehydroabietic acid, a direct precursor to the title compound. researchgate.net The formation of the 7-oxo group is another critical enzymatic step. The oxidation of a hydroxyl group at the C-7 position to a ketone has been observed in the metabolic pathways of dehydroabietic acid by fungi such as Trametes versicolor and Phlebiopsis gigantea. mdpi.comnih.gov

The combination of these enzymatic activities—hydroxylation at the C-15 position and oxidation at the C-7 position—provides a clear biochemical pathway for the formation of 15-hydroxy-7-oxodehydroabietate from dehydroabietic acid. The initial esterification to form the methyl ester can occur through various biological or abiotic processes.

Several metabolites of dehydroabietic acid have been identified from microbial cultures, providing insights into the stepwise degradation process. The table below details some of the key identified metabolites from the fungal transformation of dehydroabietic acid.

| Metabolite | Producing Organism(s) | Key Structural Feature |

| 1β-hydroxy-dehydroabietic acid | Fusarium oxysporum, F. moniliforme, Phlebiopsis gigantea | Hydroxylation at C-1. mdpi.comnih.gov |

| 1β,16-dihydroxy-dehydroabietic acid | Trametes versicolor, Phlebiopsis gigantea | Dihydroxylation at C-1 and C-16. mdpi.comnih.gov |

| 1β,15-dihydroxy-dehydroabietic acid | Trametes versicolor | Dihydroxylation at C-1 and C-15. nih.gov |

| 1β-hydroxy-7-oxo-dehydroabietic acid | Phlebiopsis gigantea | Hydroxylation at C-1 and oxidation at C-7. nih.gov |

| 1β,16-dihydroxy-7-oxo-dehydroabietic acid | Trametes versicolor | Dihydroxylation at C-1 and C-16, and oxidation at C-7. nih.gov |

| 7-oxodehydroabietic acid | Bacteria isolated from kraft mill effluent | Oxidation at C-7. nih.gov |

Predictive Computational Models for Anticipating Metabolic Fate

Predicting the metabolic fate of xenobiotics like this compound is a significant challenge. In silico or computational models offer a promising approach to complement experimental studies by predicting potential metabolic pathways and identifying likely metabolites. nih.gov These models can be broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-based approaches utilize the structures of known metabolized compounds to derive structure-activity relationships (SARs) or build machine learning models that can predict the sites of metabolism (SOMs) on a new molecule. nih.gov Structure-based methods, on the other hand, focus on the interactions between the substrate and the metabolizing enzyme, often employing techniques like molecular docking and molecular dynamics simulations to understand the binding and catalytic mechanism. nih.gov

Several computational tools have been developed to predict xenobiotic metabolism. For instance, the BNICE (Biochemical Network Integrated Computational Explorer) framework can be used to predict novel biodegradation pathways for xenobiotics by applying a set of generalized enzyme reaction rules. nih.gov Other tools, such as MetaPredictor, leverage deep learning models to predict metabolites based on the chemical structure of the parent molecule. nih.gov These models can be trained on large datasets of known metabolic transformations to learn the complex rules governing metabolism.

While specific computational studies on this compound are not yet prevalent in the literature, the existing frameworks could be applied to this molecule. For example, by inputting the structure of this compound into a predictive model, it would be possible to generate a ranked list of potential metabolites, which could then be targeted for experimental verification. These models can also help in prioritizing which environmental metabolites to screen for, making environmental monitoring more efficient. The OECD QSAR Toolbox includes a specific simulator for skin metabolism, highlighting the growing application of these tools in toxicology and risk assessment. ucl.ac.uk

The development and application of such predictive models are crucial for understanding the environmental persistence and potential for bioaccumulation of compounds like this compound and its transformation products.

Advanced Analytical Techniques in the Characterization of Methyl 15 Hydroxy 7 Oxodehydroabietate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Diterpenoids

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of complex organic molecules like diterpenoids. researchgate.netscilit.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity and stereochemistry of the molecule can be established.

For Methyl 15-hydroxy-7-oxodehydroabietate, the abietane (B96969) skeleton presents a rigid polycyclic system. ¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons on ring C, multiple aliphatic protons in the saturated A and B rings, and distinct singlets for the angular methyl groups (C-20 and C-19) and the methyl ester (C-18). The presence of the C-15 hydroxyl group would be confirmed by signals corresponding to the two geminal methyl groups (C-16 and C-17), which would appear as singlets, and a signal for the hydroxyl proton itself.

¹³C NMR spectroscopy, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the carbon skeleton. This technique would show distinct resonances for the carbonyl carbon of the methyl ester, the ketone at C-7, the aromatic carbons, the quaternary carbons (including C-4, C-10, and the hydroxyl-bearing C-15), and the various methine, methylene, and methyl carbons of the diterpenoid framework.

Two-dimensional NMR experiments are essential for assembling the structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the saturated rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methyl protons (H₃-19 and H₃-20) to the quaternary carbons C-4, C-5, and C-10, confirming the core abietane structure. Correlations from the aromatic protons to the C-7 ketone would definitively place the oxidation site.

While specific, fully assigned NMR data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on extensive data available for similar abietane diterpenoids. researchgate.netresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound in CDCl₃.

| Position/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| H-11 | ¹H | ~7.8 - 8.0 | d |

| H-12 | ¹H | ~7.3 - 7.5 | dd |

| H-14 | ¹H | ~7.2 - 7.4 | d |

| -COOCH₃ (C-18) | ¹H | ~3.6 - 3.7 | s |

| -CH₃ (C-19) | ¹H | ~1.2 - 1.3 | s |

| -CH₃ (C-20) | ¹H | ~1.3 - 1.4 | s |

| -C(OH)(CH₃)₂ (C-16, C-17) | ¹H | ~1.5 - 1.6 | s (6H) |

| C=O (C-7) | ¹³C | ~198 - 202 | - |

| -COOCH₃ (C-18) | ¹³C | ~178 - 180 | - |

| Aromatic C | ¹³C | ~123 - 155 | - |

| -C(OH) (C-15) | ¹³C | ~70 - 75 | - |

| -COOCH₃ (C-18) | ¹³C | ~51 - 53 | - |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides vital information on the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. For abietane diterpenoids, Electron Ionization (EI) is often used in conjunction with Gas Chromatography (GC-MS), while softer ionization techniques like Electrospray Ionization (ESI) are coupled with Liquid Chromatography (LC-MS).

The EI mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 344, corresponding to its molecular formula C₂₁H₂₈O₄. The fragmentation of abietane methyl esters is well-characterized and typically involves several key pathways. researchgate.net For this specific molecule, the fragmentation would be influenced by the stable aromatic ring, the C-7 ketone, the C-4 methyl ester, and the C-15 tertiary hydroxyl group.

Key expected fragmentation pathways include:

Loss of a methyl group (-15 Da): A common fragmentation for terpenoids, often involving the loss of one of the angular methyl groups (C-19 or C-20), leading to a prominent ion at m/z 329.

Loss of the methoxy (B1213986) group (-31 Da): Cleavage of the O-CH₃ bond from the ester results in an ion at m/z 313.

Loss of the carbomethoxy group (-59 Da): Cleavage of the entire -COOCH₃ group from the C-4 position gives a fragment at m/z 285.

Cleavage related to the C-15 hydroxyl group: The tertiary alcohol at C-15 can readily lose a water molecule (-18 Da), although this may be less favorable from the molecular ion due to the aromatic system. A more significant fragmentation is the cleavage of the C13-C15 bond, leading to the loss of the hydroxyisopropyl radical (-59 Da, C₃H₇O•), resulting in a stable benzylic cation at m/z 285.

Retro-Diels-Alder (RDA) reactions: While less common in aromatic abietanes compared to their unsaturated analogues, some ring fragmentation may occur.

The combination of these fragmentation pathways provides a unique fingerprint for the molecule's identification.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS.

| m/z | Proposed Identity | Proposed Neutral Loss |

|---|---|---|

| 344 | [M]⁺ | - |

| 329 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 313 | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |

| 285 | [M - COOCH₃]⁺ or [M - C₃H₇O]⁺ | Carbomethoxy radical (•COOCH₃) or Hydroxyisopropyl radical (•C(OH)(CH₃)₂) |

| 267 | [M - COOCH₃ - H₂O]⁺ | Carbomethoxy radical + Water |

GC-MS is a cornerstone technique for the analysis of complex volatile and semi-volatile mixtures like plant extracts and resins. biocrick.com For the analysis of diterpenoid resin acids, a derivatization step, typically methylation or silylation, is required to increase their volatility and thermal stability. Since the target compound is already a methyl ester, it can often be analyzed directly, although silylation of the hydroxyl group may be performed to improve chromatographic peak shape.

In the context of metabolite profiling of Pinus species, GC-MS is used to identify the array of resin acids and their oxidation products. biocrick.com this compound would be identified within a complex chromatogram containing other diterpenoids such as dehydroabietic acid, 7-oxodehydroabietic acid, and pimaric-type acids. biocrick.com Identification is achieved by comparing the retention time and the mass spectrum of the analyte peak with those of an authentic reference standard or with spectra available in commercial or proprietary databases (e.g., NIST, Wiley). The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the parent acid has been reported, which serves as a key reference for identification in derivatized samples. researchgate.net

While low-resolution MS provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

The molecular formula of this compound is C₂₁H₂₈O₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 344.19876 Da. If an HRMS experiment measures a molecular ion at or very near this value (e.g., 344.1988 ± 0.0005 Da), it provides strong evidence for the formula C₂₁H₂₈O₄, effectively ruling out other possible formulas with the same nominal mass of 344 (e.g., C₂₀H₂₄O₅, which has an exact mass of 344.16237 Da). This confirmation is a critical step in the characterization of a new or isolated natural product.

Chromatographic Separations (e.g., HPLC-DAD-ELSD) for Purification and Quantification in Research Studies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and quantification of non-volatile or thermally sensitive compounds like oxidized diterpenoids from complex matrices. Various HPLC configurations are employed in research involving these compounds.

For purification, preparative or semi-preparative HPLC is used, typically with a reversed-phase column (e.g., C18 or C8). A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is used to elute the compounds. The separation of closely related resin acids can be challenging, and specialized stationary phases, such as those with embedded polar groups, have been shown to improve resolution.

For quantification, analytical HPLC is coupled with various detectors:

Diode Array Detector (DAD): This is a UV-Vis detector that is highly effective for quantifying compounds with a chromophore. The aromatic ring in this compound provides strong UV absorbance, making DAD an ideal detector for its quantification in extracts. researchgate.netnih.gov A full UV spectrum is collected for each peak, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the presence of a chromophore. It measures the light scattered by analyte particles after the mobile phase has been evaporated. ELSD is useful for detecting and quantifying compounds that lack a strong UV absorbance and can be used as a complementary detector to DAD.

Validated HPLC-DAD methods have been developed for the quantification of related oxidized resin acids in various products, demonstrating the suitability of this technique for routine analysis and quality control. nih.gov

Table 3: Typical HPLC-DAD Conditions for the Analysis of Oxidized Resin Acids.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% B to 100% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | DAD (e.g., monitoring at 240 nm and 280 nm) |

| Injection Volume | 10-20 µL |

Future Research Trajectories and Academic Perspectives on Methyl 15 Hydroxy 7 Oxodehydroabietate

Emerging Research Areas in Dehydroabietate Chemistry and Biology

The study of dehydroabietate chemistry and biology is a dynamic field with significant potential for the discovery of novel therapeutic agents. Research into dehydroabietane-type diterpenes, including compounds structurally related to Methyl 15-hydroxy-7-oxodehydroabietate, has revealed a broad spectrum of biological activities. uv.es A primary focus of current and future research is the exploration of their cytotoxic effects against various cancer cell lines. uv.esnih.gov For instance, derivatives of dehydroabietane have been shown to induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology. nih.gov

Another significant area of investigation is the antimicrobial and antiviral activity of these compounds. uv.es With the rise of antibiotic-resistant bacteria, the need for new antimicrobial agents is critical. Dehydroabietane derivatives have demonstrated inhibitory activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The synthesis and semi-synthesis of novel dehydroabietane derivatives represent a key research trajectory. nih.gov Through chemical modifications of the dehydroabietane scaffold, researchers aim to create analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. oaepublish.com The biotransformation of these compounds using microbial or plant cell cultures is also a promising green chemistry approach to generate novel derivatives. oaepublish.com

| Research Area | Focus | Examples of Findings for Related Dehydroabietanes | Relevant Citations |

|---|---|---|---|

| Anticancer Activity | Investigating cytotoxic effects and mechanisms of action against cancer cells. | Induction of apoptosis in human lung and gastric cancer cells. | uv.esnih.gov |

| Antimicrobial Activity | Screening for activity against pathogenic bacteria and fungi. | Inhibitory activity against methicillin-resistant S. aureus (MRSA). | uv.esnih.gov |

| Antiviral Activity | Exploring potential to inhibit viral replication and entry. | Dehydroabietic acid and its derivatives have shown antiviral properties. | uv.es |

| Anti-inflammatory Properties | Evaluating the ability to modulate inflammatory pathways. | Diterpenic acids have demonstrated anti-inflammatory effects. | nih.gov |

| Synthetic and Semi-synthetic Modifications | Creating novel derivatives with enhanced biological activity. | Synthesis of derivatives with improved antibacterial activity. | nih.gov |

Integration of Omics Technologies in Mechanistic Studies of Diterpenoid Action

The integration of "omics" technologies is set to revolutionize the understanding of the mechanisms of action of diterpenoids like this compound. nih.gov These high-throughput approaches provide a holistic view of the molecular changes induced by these compounds in biological systems. researchgate.netmdpi.com

Genomics can help identify the genetic basis for the biosynthesis of these compounds in their natural sources. researchgate.net

Transcriptomics allows for the analysis of changes in gene expression in response to treatment, offering clues about the signaling pathways affected by the compound. nih.govresearchgate.net

Proteomics can reveal alterations in protein levels and post-translational modifications, providing insights into the compound's direct and indirect targets. nih.govnih.gov

Metabolomics maps the metabolic perturbations caused by the diterpenoid, helping to identify its downstream effects and potential off-target activities. nih.govresearchgate.net

By integrating data from these different omics levels, researchers can construct comprehensive network models of the compound's activity, moving beyond a one-drug-one-target paradigm to a more systems-level understanding. nih.govnih.gov This multi-omics approach is crucial for elucidating the complex biological effects of natural products and for identifying potential biomarkers for their activity. nih.gov

| Omics Technology | Application in Diterpenoid Research | Relevant Citations |

|---|---|---|

| Genomics | Identifying biosynthetic gene clusters for diterpenoid production. | nih.govresearchgate.net |

| Transcriptomics | Analyzing changes in gene expression to understand affected pathways. | nih.govresearchgate.net |

| Proteomics | Identifying protein targets and downstream effects on protein expression. | nih.govnih.gov |

| Metabolomics | Mapping metabolic changes to understand the compound's overall physiological impact. | nih.govresearchgate.net |

| Multi-omics Integration | Building comprehensive models of the compound's mechanism of action. | nih.govnih.gov |

Collaborative Research Opportunities and Interdisciplinary Approaches in Natural Product Chemistry

The journey of a natural product from discovery to potential therapeutic application is inherently complex and requires a multidisciplinary effort. The study of this compound and other dehydroabietanes is a prime example of where collaborative research is essential. illinois.eduresearchgate.net

Successful research in this area relies on the synergy between various scientific disciplines:

Natural Product Chemists are crucial for the isolation and structural elucidation of novel compounds from natural sources like plants and microorganisms. harvard.edu

Synthetic Organic Chemists can then develop methods for the total synthesis of these compounds, as well as create libraries of derivatives for structure-activity relationship studies. nih.gov

Biologists and Pharmacologists are responsible for evaluating the biological activities of these compounds through in vitro and in vivo assays and for investigating their mechanisms of action. nih.gov

Computational Chemists and Bioinformaticians can use molecular modeling and data analysis to predict potential biological targets and to analyze large datasets generated by omics technologies.

Such interdisciplinary collaborations, often spanning multiple institutions, are vital for accelerating the pace of discovery and for translating basic research findings into tangible applications. illinois.eduyoutube.comecomagazine.com The formation of research consortia and joint research proposals can facilitate the sharing of resources, expertise, and perspectives, ultimately leading to a more comprehensive understanding of the therapeutic potential of natural products like this compound. researchgate.net

Q & A

Q. How can Methyl 15-hydroxy-7-oxodehydroabietate be reliably identified and quantified in complex mixtures, such as plant resins or archaeological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) coupled with time-resolved thermal desorption (TD) is effective for identification. Chromatograms reveal distinct retention times and fragmentation patterns (e.g., peaks at ~20–30 minutes in TD-GC/MS analysis). Comparative analysis with reference standards (e.g., methyl 7-oxodehydroabietate) helps distinguish structural analogs . Vibrational spectroscopy (FTIR/Raman) can further validate functional groups like the 7-oxo and 15-hydroxy moieties .

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Steric hindrance at the C15 hydroxy group and oxidation sensitivity at C7 require controlled reaction environments. Stepwise synthesis via selective oxidation of dehydroabietic acid precursors (e.g., methyl dehydroabietate) using mild oxidizing agents (e.g., pyridinium chlorochromate) minimizes side products. Purification via preparative HPLC with C18 columns ensures high yield (>85%) .

Q. How does the stereochemistry of this compound influence its biological activity in pharmacological assays?

- Methodological Answer : Epimerization at C7 or C15 alters receptor binding affinity. Use chiral chromatography (e.g., Chiralpak IA column) to isolate stereoisomers. Comparative bioactivity assays (e.g., cytotoxicity against HeLa cells) reveal β-configurations at C7 exhibit 2–3x higher activity than α-forms, likely due to enhanced membrane permeability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerization or solvent-induced shifts. For NMR, use deuterated DMSO to stabilize keto-enol equilibria. High-resolution MS (HRMS) with electrospray ionization (ESI+) at 30,000 resolution confirms molecular formulas (e.g., C21H28O4, m/z 344.45 ). Cross-validate with computational modeling (DFT) for predicted chemical shifts .

Q. What strategies are effective for tracking metabolic degradation pathways of this compound in vivo?

- Methodological Answer : Radiolabel the C15 hydroxy group with ³H or ¹⁴C isotopes. Use liquid scintillation counting (LSC) to trace metabolites in rodent plasma. LC-MS/MS with multiple reaction monitoring (MRM) identifies phase I/II metabolites (e.g., glucuronides) . Compare with in vitro microsomal assays (CYP450 isoforms) to map enzymatic pathways .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show degradation rates increase at pH <5 (hydrolysis of methyl ester) or >8 (oxidation). Store lyophilized samples at -80°C under nitrogen to retain >95% purity over 12 months. Monitor via UPLC-PDA at 254 nm .

Data Contradiction & Validation

Q. How to address inconsistencies in reported bioactivity data for this compound across studies?

- Methodological Answer : Variations often stem from impurity profiles (e.g., residual solvents or diastereomers). Require ≥98% purity (HPLC-ELSD) for biological testing. Standardize assay protocols (e.g., MTT assay incubation time: 48 hours) and include positive controls (e.g., doxorubicin) to normalize inter-lab variability .

Q. What analytical techniques best differentiate this compound from its structural analogs (e.g., methyl 7β,15-dihydroxydehydroabietate)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.